molecular formula C12H11N5O2S B2388284 N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396583-14-4

N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2388284
CAS No.: 1396583-14-4
M. Wt: 289.31
InChI Key: CBNNRRULBVYUCN-UHFFFAOYSA-N
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Description

N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a tetrazole ring, a thiophene derivative, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of DL-homocysteine thiolactone hydrochloride with an acid chloride in the presence of triethylamine and dry dichloromethane . The resulting intermediate is then subjected to further reactions to introduce the tetrazole and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The thiophene and carboxamide groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide stands out due to its combination of a tetrazole ring, thiophene derivative, and carboxamide group. This unique structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)-2-phenyltetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c18-11(13-9-6-7-20-12(9)19)10-14-16-17(15-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNNRRULBVYUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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